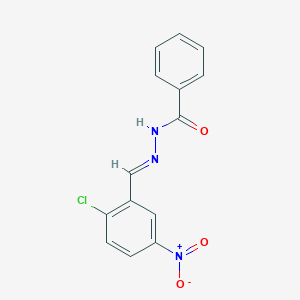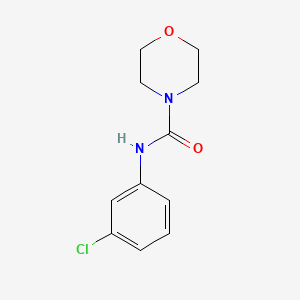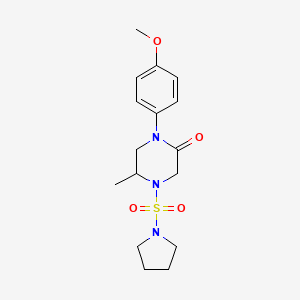![molecular formula C19H25FN4O4 B5564288 ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate is a useful research compound. Its molecular formula is C19H25FN4O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.18598345 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Dabigatran Etexilate Tetrahydrate : This study focuses on the structural analysis of Dabigatran etexilate, highlighting the angles formed by benzene and pyridine rings and detailing intramolecular hydrogen bonding. Such structural analyses contribute to understanding the physical and chemical properties of complex compounds, potentially including those structurally related to the query compound (Hong-qiang Liu et al., 2012).
Chemical Synthesis and Biological Activity
Antineoplastic and Antifilarial Agents : The synthesis and biological evaluation of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates are discussed, showing potential antineoplastic and antifilarial activities. This paper illustrates the process of creating and testing compounds for therapeutic uses, which could be analogous to applications for the query compound (S. Ram et al., 1992).
Antagonists and Agonists through Receptor Interaction
Imidazo[1,5-a]quinoxaline Amides and Carbamates : This research discusses the development of compounds that interact with the GABAA/benzodiazepine receptor, demonstrating the diverse potential of carbamates in therapeutic settings. This could parallel the receptor interaction capabilities of related carbamate compounds (R. Tenbrink et al., 1994).
Antibacterial Activity
Pyridonecarboxylic Acids as Antibacterial Agents : The synthesis and antibacterial activity of various compounds, including discussions on structure-activity relationships, underscore the potential of complex molecules, such as carbamates, in developing new antibacterial agents (H. Egawa et al., 1984).
Antimitotic Agents
Imidazo[4,5-c]pyridin-6-ylcarbamates and Imidazo[4,5-b]pyridin-5-ylcarbamates : This paper explores the synthesis of compounds with antimitotic properties, indicating the utility of carbamate derivatives in cancer research and treatment strategies (Carroll Temple, 1990).
properties
IUPAC Name |
ethyl N-[[(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O4/c1-3-28-19(27)22-10-15-9-14(20)11-24(15)17(25)13-5-4-12(2)16(8-13)23-7-6-21-18(23)26/h4-5,8,14-15H,3,6-7,9-11H2,1-2H3,(H,21,26)(H,22,27)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUCEIHCLLIMFK-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CC(CN1C(=O)C2=CC(=C(C=C2)C)N3CCNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC[C@@H]1C[C@@H](CN1C(=O)C2=CC(=C(C=C2)C)N3CCNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


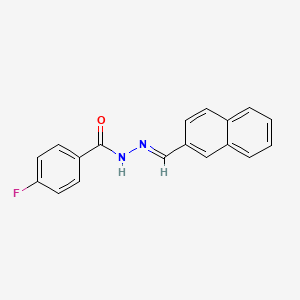
![4-(4-{1-[rel-(1R,2S)-2-phenylcyclopropyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5564219.png)
![8-(2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5564225.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5564228.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)
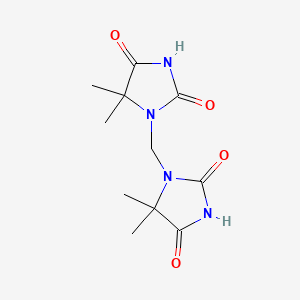
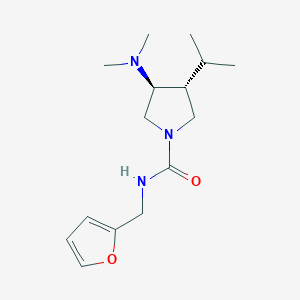
![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)
